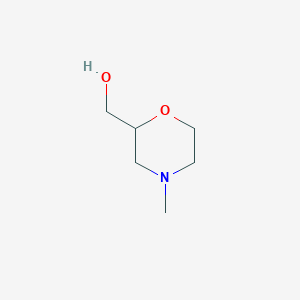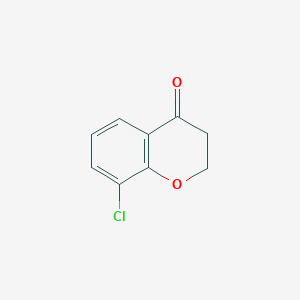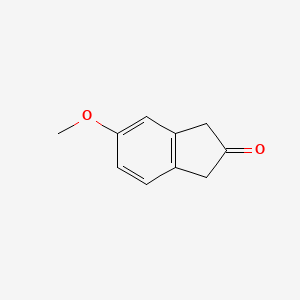
5-メトキシ-2-インダノン
説明
5-methoxy-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-1H-inden-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-inden-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エネルギー特性と効果
5-メトキシ-インダノンのエネルギー特性に関する実験的および計算的研究が、主に熱量測定技術を用いて行われました . 燃焼エンタルピーと昇華/蒸発エンタルピーは、それぞれ燃焼熱量測定とカルベ型マイクロ熱量測定によって決定されました . メトキシ基の存在は、気相での生成エンタルピーの減少に寄与します .
バイオ燃料の製造
科学研究と化学工業は、熱分解バイオオイルのアップグレードによる高度バイオ燃料の製造に大きな関心を寄せています . 5-メトキシ-2-インダノンはこのプロセスで使用される可能性があります。
節足動物殺虫性オキサジアジンの合成
5-メトキシ-2-インダノンは、節足動物殺虫性オキサジアジンであるインドキサカルブの合成における重要な中間体です . 既存の方法に比べて、より高い収率と低コストの、便利で環境に優しい方法が開発されました .
エストロゲン受容体陰性乳がんの増殖の阻害
5-メトキシ-2-インダノンなどのメトキシ置換環状化合物は、in vitroでエストロゲン受容体(ER)陰性乳がんの増殖を阻害する可能性があると推測されています .
化学工業
5-メトキシ-2-インダノンは化学工業で使用されており、さまざまなサプライヤーから購入できます . さまざまな化学化合物の合成に使用されます .
研究開発
5-メトキシ-2-インダノンは、その独特の特性により、研究開発の場で頻繁に使用されています . 新しい化学プロセスと製品の開発に使用されています .
特性
IUPAC Name |
5-methoxy-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJHHLKVOTTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508230 | |
| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76413-89-3 | |
| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can electric fields influence the synthesis of 5-methoxy-1H-inden-2(3H)-one?
A1: Yes, research has shown that interfacial electric fields can significantly impact the selectivity of reactions leading to 5-methoxy-1H-inden-2(3H)-one. A study demonstrated that by exploiting a field-induced interaction between titanium dioxide (TiO2) and a rhodium porphyrin catalyst, the product ratio in the synthesis of 5-methoxy-1H-inden-2(3H)-one from 1-diazo-3-(3-methoxyphenyl)propan-2-one could be shifted 16-fold. This effect was attributed to the electric field's ability to modulate the interaction between the catalyst and the TiO2 surface, thereby altering the reaction pathway. [] Similar selectivity effects were observed when hafnium dioxide (HfO2) and tantalum pentoxide (Ta2O5) were employed as dielectric materials. [] This highlights the potential of electric fields as a tool for controlling regioselectivity in organic synthesis.
Q2: How does the presence of a methoxy group at the 5-position of the indanone ring influence reactivity?
A2: Research suggests that the presence of a methoxy group at the 5-position of the indanone ring can increase the molecule's susceptibility to nitrogen elimination reactions. Studies on the synthesis of substituted 2-amino-indanoles found that those bearing a methoxy group at the 5-position readily underwent nitrogen elimination, yielding the corresponding 5-methoxy-2-indanones. [] This suggests that the electron-donating nature of the methoxy group may stabilize the transition state involved in nitrogen elimination, facilitating the reaction.
Q3: What alternative synthetic routes exist for producing 5-methoxy-1H-inden-2(3H)-one, besides those involving electric fields?
A3: One established method involves the synthesis of 5-methoxy-1H-inden-2(3H)-one as a byproduct during the acid-catalyzed hydrolysis of 5-methoxyindene 1,2-oxide. [] This reaction proceeds through a pH-independent pathway, yielding a mixture of 5-methoxy-2-indanone (29%) and diols (71%). [] This suggests that 5-methoxy-1H-inden-2(3H)-one can be accessed through various synthetic pathways, offering flexibility in its preparation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


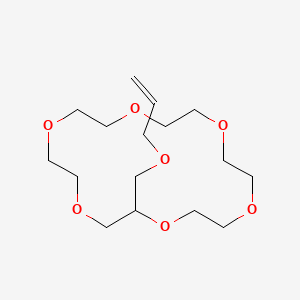
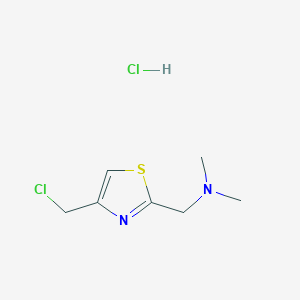
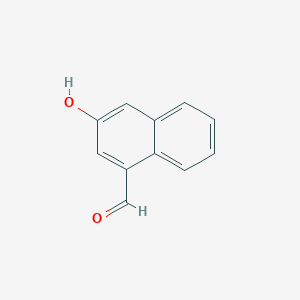
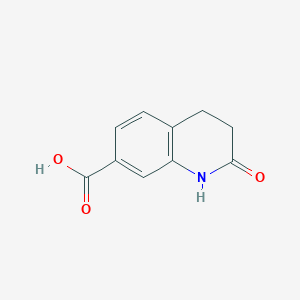
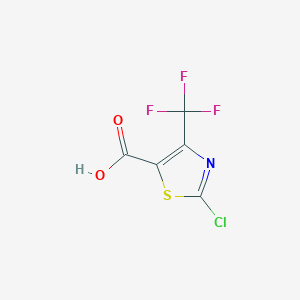
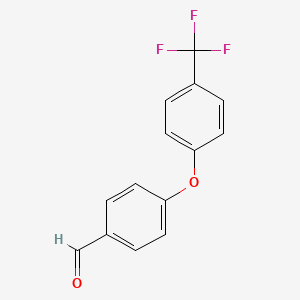
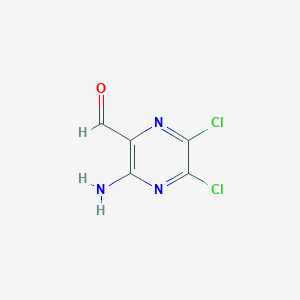
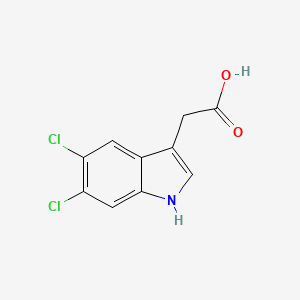


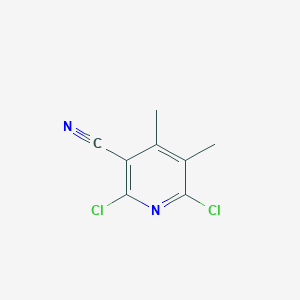
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
